![molecular formula C18H15FN2O3S3 B2508411 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448057-57-5](/img/structure/B2508411.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

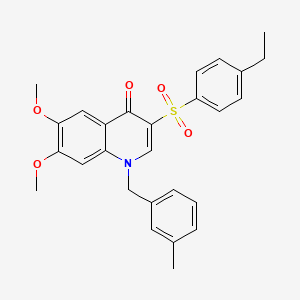

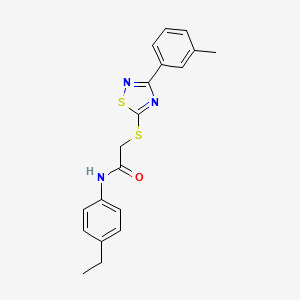

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a benzo[d]thiazole derivative that has been the subject of various studies due to its potential applications, particularly in the field of antibiotics. The benzo[d]thiazole moiety is a heterocyclic compound that is known for its therapeutic properties and is often incorporated into pharmaceuticals.

Synthesis Analysis

The synthesis of related benzothiazolyldithioazetidinones has been explored in the literature. For instance, the compound 4β-(Benzothiazol-2-yldithio)azetidin-2-one, which shares a similar structural motif, is derived from penicillin G sulphoxide ester and can be converted into oxazolinoazetidinones and other derivatives through reactions with triphenylphosphine and silver acetate . These transformations highlight the reactivity of the thiazole and azetidinone groups, which are also present in the compound of interest.

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, has been studied using single-crystal X-ray diffraction methods. The geometry of the molecule was optimized using density functional theory (DFT) with the B3LYP method and a 6-311G(d, p) basis set, which provided insights into the three-dimensional arrangement of atoms and the overall shape of the molecule .

Chemical Reactions Analysis

The reactivity of benzothiazolyldithioazetidinones has been demonstrated through various chemical reactions. For example, the facile formation of oxazolinoazetidinones from these compounds, as well as stereocontrolled substitution reactions, have been documented . These reactions are significant as they provide pathways for the modification and functionalization of the core structure, which could be applied to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives have been characterized using a range of spectroscopic and thermal analysis techniques. FT-IR, NMR (1H -13C), and UV–Vis spectroscopies have been employed to determine functional groups, chemical shifts, and electronic transitions. Additionally, TG/DTA thermal analysis has been used to study the thermal stability and decomposition patterns of these compounds . These methods are essential for understanding the behavior of the compound under various conditions and for confirming the identity and purity of the synthesized material.

Scientific Research Applications

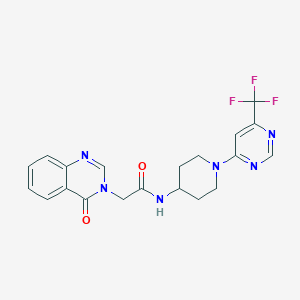

Synthesis and Antibiotic Applications

The synthesis of related β-lactam compounds, such as oxazolinoazetidinones from benzothiazolyldithioazetidinones, has been demonstrated, showcasing a pathway to potentially novel antibiotics. This synthesis involves the transformation of penicillin G sulphoxide derivatives into oxazolinoazetidinones, highlighting a method for the development of β-lactam antibiotics with potential applications in combating bacterial infections (Maki, Mitsumori, Sako, & Suzuki, 1981).

Antimicrobial and Antifungal Properties

Research into substituted benzothiazole compounds has revealed their potential for significant antibacterial and antifungal activities. For example, novel compounds synthesized from 6-fluorobenzo[d]thiazol-2-yl)ethanamine demonstrated activity comparable to or slightly better than that of established medicinal standards, suggesting their utility in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis of Heterocyclic Compounds

The creation of heterocyclic compounds with potential pharmacological applications has been a significant area of research. For instance, the synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis and cytotoxicity highlight the potential of benzothiazolyl compounds in treating infectious diseases and their application in drug discovery (Chitra et al., 2011).

Anticancer Research

The investigation into bioactive agents based on thiazolidinone and azetidinone frameworks, derived from benzothiazolyl moieties, has shown promising results in antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines. Such studies underscore the potential of these compounds in developing novel anticancer agents (Hussein et al., 2020).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S3/c19-12-5-7-13(8-6-12)27(23,24)14-9-21(10-14)17(22)11-25-18-20-15-3-1-2-4-16(15)26-18/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGRRXYUACDHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)